molecular formula C10H11N3O2S2 B2795106 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 106307-38-4

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2795106
CAS No.: 106307-38-4
M. Wt: 269.34
InChI Key: VFLUOELDNACNLU-UHFFFAOYSA-N
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Description

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing phosphorus oxychloride (POCl3) . This method yields the desired compound in good yields (63-81%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in acetic acid.

    Reduction: Reduction reactions can be performed under specific conditions, although detailed methods are less documented.

    Substitution: The compound can participate in substitution reactions, particularly involving its sulfonyl and thiadiazole groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Cyclization: Thiosemicarbazide in refluxing POCl3.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazoles and sulfonyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and thiadiazole groups play a crucial role in its biological activity, potentially inhibiting key enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitro-3-[(benzylsulfonyl)methyl]benzene
  • S-substituted 5-sulfonylmethyl(ethyl)-1,3,4-thiadiazol-2-amines

Uniqueness

5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine is unique due to its specific combination of sulfonyl and thiadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLUOELDNACNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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